Superior CNS Penetration: BBB Exposure Differentiates Leriglitazone from Other PPARγ Agonists
Leriglitazone hydrochloride is a blood-brain barrier (BBB)-penetrant PPARγ agonist, a property not shared by its parent compound pioglitazone or most other thiazolidinediones. Clinical Phase 1 studies have confirmed that leriglitazone achieves CNS exposure and engages PPARγ within the CNS at concentrations that were efficacious in preclinical models [1]. In contrast, pioglitazone and rosiglitazone have shown limited brain exposure, which is the most likely explanation for their failure in neurodegenerative disease clinical trials [2].
| Evidence Dimension | Blood-brain barrier penetration and CNS target engagement |
|---|---|
| Target Compound Data | Confirmed CNS exposure and PPARγ engagement in humans at efficacious levels |
| Comparator Or Baseline | Pioglitazone: Poor brain exposure, failed in CNS trials; Rosiglitazone: BBB-permeable but insufficient clinical efficacy in neurodegeneration |
| Quantified Difference | Qualitative (present vs. absent/poor) |
| Conditions | Human Phase 1 clinical study and preclinical models |
Why This Matters
CNS target engagement is a prerequisite for studying or treating neuroinflammatory and neurodegenerative conditions, making non-penetrant analogs unsuitable substitutes.
- [1] Rodríguez-Pascau L, et al. The brain penetrant PPARγ agonist leriglitazone restores multiple altered pathways in models of X-linked adrenoleukodystrophy. Sci Transl Med. 2021 Jun 30;13(600):eabd0555. View Source
- [2] Pizcueta P, et al. Development of PPARγ Agonists for the Treatment of Neuroinflammatory and Neurodegenerative Diseases: Leriglitazone as a Promising Candidate. Int J Mol Sci. 2023 Feb 6;24(4):3201. View Source
